molecular formula C21H15Br3N2O3 B12760425 methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide CAS No. 333957-97-4

methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide

Cat. No.: B12760425
CAS No.: 333957-97-4
M. Wt: 583.1 g/mol
InChI Key: KTCUAOHNCDXNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide is a complex organic compound known for its unique chemical structure and properties. It is a dibrominated derivative of rhodamine and is often used as a potent photosensitizer in photodynamic therapy. This compound has shown significant potential in eradicating multiple myeloma and breast cancer cell lines while sparing a substantial portion of normal pluripotential blood stem cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide typically involves multiple steps, including bromination, amination, and esterification reactions. The starting material is often a xanthene derivative, which undergoes bromination to introduce bromine atoms at specific positions. This is followed by amination to introduce the amino group and esterification to form the benzoate ester. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimization for yield and purity. The process includes careful control of reaction conditions such as temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield dehalogenated products. Substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide has several scientific research applications:

    Chemistry: Used as a photosensitizer in photodynamic therapy and as a fluorescent probe in various analytical techniques.

    Biology: Employed in cell imaging and tracking due to its fluorescent properties.

    Medicine: Investigated for its potential in treating cancers such as multiple myeloma and breast cancer.

    Industry: Utilized in the development of photodynamic therapy agents and fluorescent dyes.

Mechanism of Action

The compound exerts its effects primarily through its role as a photosensitizer. Upon exposure to light, it generates reactive oxygen species that can induce cell death in targeted cancer cells. The molecular targets include cellular components such as DNA, proteins, and lipids, leading to oxidative damage and apoptosis. The pathways involved include the activation of caspases and the disruption of mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide is unique due to its dibrominated structure, which enhances its photophysical properties and makes it a potent photosensitizer. Its ability to selectively target cancer cells while sparing normal cells sets it apart from other similar compounds .

Properties

CAS No.

333957-97-4

Molecular Formula

C21H15Br3N2O3

Molecular Weight

583.1 g/mol

IUPAC Name

methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide

InChI

InChI=1S/C21H14Br2N2O3.BrH/c1-27-21(26)11-5-3-2-4-10(11)16-12-6-8-14(24)17(22)19(12)28-20-13(16)7-9-15(25)18(20)23;/h2-9,24H,25H2,1H3;1H

InChI Key

KTCUAOHNCDXNFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4Br)N)Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.